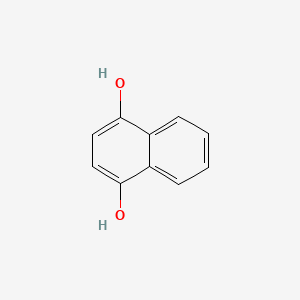

1,4-Dihydroxynaphthalene

Description

1,4-Dihydroxynaphthalene is a natural product found in Magnolia liliiflora with data available.

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCILLCXFKWDRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060350 | |

| Record name | 1,4-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-60-8 | |

| Record name | 1,4-Naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML1P6T42C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 1,4-Dihydroxynaphthalene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dihydroxynaphthalene (CAS No. 571-60-8), a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its solubility, collates available qualitative and quantitative data, and presents a detailed, field-proven protocol for the experimental determination of its solubility in organic solvents. By synthesizing theoretical knowledge with practical application, this guide aims to be an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving 1,4-Dihydroxynaphthalene.

Introduction: The Significance of 1,4-Dihydroxynaphthalene and Its Solubility Profile

1,4-Dihydroxynaphthalene, also known as naphthohydroquinone, is an aromatic organic compound with the chemical formula C₁₀H₈O₂.[1][3] Its structure, featuring a naphthalene backbone with two hydroxyl groups at the 1 and 4 positions, makes it a versatile precursor in the synthesis of a variety of chemical entities, including but not limited to, pharmaceuticals and dyes.[1][3] The biological activities of 1,4-Dihydroxynaphthalene derivatives, such as antioxidant properties, have also garnered significant research interest.

The solubility of 1,4-Dihydroxynaphthalene in organic solvents is a critical parameter that dictates its utility in various applications. For synthetic chemists, understanding its solubility is paramount for designing efficient reaction and purification schemes, such as crystallization and chromatography. In the realm of pharmaceutical development, the solubility profile directly influences formulation strategies, bioavailability, and the overall efficacy of active pharmaceutical ingredients (APIs) derived from this scaffold. This guide provides an in-depth exploration of the factors governing the solubility of 1,4-Dihydroxynaphthalene and equips the reader with the necessary knowledge to manipulate and predict its behavior in different solvent systems.

Physicochemical Properties Governing Solubility

The dissolution of a solid solute, such as 1,4-Dihydroxynaphthalene, in a liquid solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[4] The key physicochemical properties of 1,4-Dihydroxynaphthalene that influence its solubility include its molecular structure, polarity, and hydrogen bonding capabilities.

Molecular Structure and Polarity

1,4-Dihydroxynaphthalene is a crystalline solid at room temperature.[1] Its molecular structure consists of a nonpolar, hydrophobic naphthalene core and two polar hydroxyl (-OH) groups. This amphiphilic nature results in a nuanced solubility profile. The large, nonpolar surface area of the naphthalene rings favors dissolution in nonpolar or moderately polar solvents. Conversely, the hydroxyl groups can engage in hydrogen bonding, promoting solubility in polar, protic solvents.

Hydrogen Bonding

The two hydroxyl groups in 1,4-Dihydroxynaphthalene can act as both hydrogen bond donors and acceptors. This capability is crucial for its interaction with protic solvents like alcohols (e.g., methanol, ethanol) and aprotic polar solvents that can accept hydrogen bonds (e.g., DMSO, acetone). The strength of these hydrogen bonds between the solute and solvent molecules must be sufficient to overcome the cohesive forces within the crystal lattice of solid 1,4-Dihydroxynaphthalene.

Qualitative and Quantitative Solubility Data

Qualitative Solubility Summary

Based on available information, the solubility of 1,4-Dihydroxynaphthalene can be broadly categorized as follows:

-

High Solubility: Generally observed in polar organic solvents such as alcohols and ether.[1]

-

Moderate to Slight Solubility: Reported in solvents like dimethyl sulfoxide (DMSO) and methanol.[2]

-

Poor Solubility: Noted in less polar solvents like chloroform and in protic, but more acidic, solvents like acetic acid.[3]

-

Insolubility: Largely insoluble in water due to the hydrophobic nature of the naphthalene moiety.[1]

It is important to note that increasing the temperature generally enhances the solubility of 1,4-Dihydroxynaphthalene in organic solvents.[1]

Available Quantitative Solubility Data

Precise, peer-reviewed quantitative solubility data for 1,4-Dihydroxynaphthalene is sparse. However, for a closely related isomer, 1,3-Dihydroxynaphthalene , a solubility of 50 mg/mL in ethanol has been reported. This information can serve as a useful, albeit approximate, benchmark when considering ethanol as a solvent for 1,4-Dihydroxynaphthalene.

The lack of comprehensive quantitative data underscores the importance of a standardized experimental protocol for determining the solubility of 1,4-Dihydroxynaphthalene in specific solvents of interest.

Experimental Determination of Solubility: A Validated Protocol

To address the need for reliable and reproducible solubility data, this section provides a detailed, step-by-step protocol for the gravimetric determination of 1,4-Dihydroxynaphthalene solubility in an organic solvent. This method is a robust and widely accepted technique for measuring the solubility of solid compounds.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined. This allows for the calculation of the solubility, typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Materials and Equipment

-

1,4-Dihydroxynaphthalene (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath with temperature control

-

Glass vials with screw caps

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

-

Desiccator

Step-by-Step Experimental Protocol

-

Preparation of the Saturated Solution:

-

Add an excess amount of 1,4-Dihydroxynaphthalene to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a fume hood at a temperature that will not cause decomposition of the 1,4-Dihydroxynaphthalene. A rotary evaporator can also be used.

-

Once the solvent is fully evaporated, place the vial in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant mass is achieved.

-

Cool the vial in a desiccator to room temperature before each weighing to prevent moisture absorption.

-

Record the final constant mass of the vial containing the dried 1,4-Dihydroxynaphthalene.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 1,4-Dihydroxynaphthalene by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solid.

-

The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Mass of dried solid (g)) / (Volume of filtered solution (L))

-

To express the solubility in mol/L, divide the result by the molar mass of 1,4-Dihydroxynaphthalene (160.17 g/mol ).

-

Self-Validating System and Best Practices

To ensure the trustworthiness and accuracy of the results, the following practices should be implemented:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent for the later time points.

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Solvent Purity: Use high-purity solvents to avoid any influence of impurities on the solubility.

-

Replicate Measurements: Perform at least three independent measurements for each solvent and temperature to assess the precision of the results and calculate the standard deviation.

-

Blank Correction: Run a blank experiment with the solvent alone to account for any non-volatile impurities in the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the gravimetric method for determining the solubility of 1,4-Dihydroxynaphthalene.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion and Future Outlook

This technical guide has provided a detailed examination of the solubility of 1,4-Dihydroxynaphthalene in organic solvents. While a comprehensive set of quantitative data remains to be fully established in the scientific literature, the principles outlined herein, coupled with the provided experimental protocol, offer a robust framework for researchers to determine this critical parameter with a high degree of accuracy and confidence.

Future work should focus on systematically measuring the solubility of 1,4-Dihydroxynaphthalene in a broader range of pharmaceutically and industrially relevant solvents at various temperatures. Such data would be invaluable for the development of predictive solubility models and would further empower scientists and engineers in the rational design of processes and formulations involving this important chemical intermediate.

References

-

1,4-Dihydroxynaphthalene. (n.d.). In PubChem. Retrieved January 3, 2026, from [Link]

-

1,4-Dihydroxynaphthalene. (n.d.). In Solubility of Things. Retrieved January 3, 2026, from [Link]

-

1,4-Dihydroxynaphthalene. (n.d.). In Air Water Performance Chemical Inc. Retrieved January 3, 2026, from [Link]

-

Standard Test Method for Measurements of Aqueous Solubility. (2008). ASTM E1148-02(2008). ASTM International. [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved January 3, 2026, from [Link]

Sources

Spectroscopic Profile of 1,4-Dihydroxynaphthalene: A Technical Guide

Introduction

1,4-Dihydroxynaphthalene (also known as naphthohydroquinone) is a bicyclic aromatic organic compound with the chemical formula C₁₀H₈O₂.[1][2] This naphthalenediol plays a significant role as a precursor in the synthesis of various dyes and pharmaceuticals and is noted for its antioxidant properties.[3] A thorough understanding of its molecular structure and electronic properties is paramount for its application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed fingerprint of the molecule, offering invaluable insights into its chemical identity, purity, and structural features. This technical guide provides an in-depth analysis of the spectroscopic data of 1,4-Dihydroxynaphthalene, complete with interpretation and standardized experimental protocols.

Molecular Structure and Spectroscopic Correlation

The chemical structure of 1,4-Dihydroxynaphthalene, with its system of numbering, is fundamental to interpreting its spectroscopic data. The molecule's symmetry and the electronic effects of the hydroxyl groups significantly influence the chemical shifts in NMR, the vibrational modes in IR, and the electronic transitions in UV-Vis spectroscopy.

Caption: Molecular structure of 1,4-Dihydroxynaphthalene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 9.33 | Singlet | 2H | 2 x -OH |

| B | 8.08 | Multiplet | 2H | H-5, H-8 |

| C | 7.43 | Multiplet | 2H | H-6, H-7 |

| D | 6.70 | Singlet | 2H | H-2, H-3 |

| Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1] |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1,4-Dihydroxynaphthalene, recorded in DMSO-d₆, displays four distinct signals corresponding to the different sets of equivalent protons in the molecule.[1]

-

Hydroxyl Protons (-OH): The downfield singlet at 9.33 ppm, integrating to two protons, is characteristic of the acidic hydroxyl protons. The absence of splitting indicates that there is no observable coupling to the adjacent aromatic protons, which is common for hydroxyl protons, especially in a polar solvent like DMSO that can engage in hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-5, H-8): The multiplet centered at 8.08 ppm corresponds to the two equivalent protons at positions 5 and 8. These protons are part of the unsubstituted benzene ring and are expected to be in a similar chemical environment, leading to overlapping signals. They appear as a multiplet due to coupling with the adjacent H-6 and H-7 protons.

-

Aromatic Protons (H-6, H-7): The multiplet at 7.43 ppm is assigned to the protons at positions 6 and 7. These protons are also on the unsubstituted aromatic ring and are chemically equivalent. Their multiplet structure arises from coupling to the neighboring H-5 and H-8 protons.

-

Aromatic Protons (H-2, H-3): The upfield singlet at 6.70 ppm, integrating to two protons, is assigned to the protons at positions 2 and 3. These two protons are chemically equivalent due to the symmetry of the molecule. They appear as a singlet because they are coupled to each other with a similar coupling constant and there are no adjacent protons to cause further splitting. The electron-donating effect of the adjacent hydroxyl groups shields these protons, causing them to appear at a higher field (lower ppm) compared to the other aromatic protons.

Caption: Correlation of ¹H NMR signals with molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1,4-Dihydroxynaphthalene.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| 146.4 | C-1, C-4 |

| 126.3 | C-4a, C-8a |

| 122.5 | C-5, C-8 |

| 121.8 | C-6, C-7 |

| 109.1 | C-2, C-3 |

| Note: These are typical chemical shifts for 1,4-dihydroxynaphthalene and may vary slightly based on the solvent and experimental conditions.[2] |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 1,4-Dihydroxynaphthalene is expected to show five signals, corresponding to the five sets of chemically equivalent carbon atoms.

-

Carbons Bearing Hydroxyl Groups (C-1, C-4): The most downfield signal at approximately 146.4 ppm is assigned to the carbons directly attached to the electronegative oxygen atoms of the hydroxyl groups. This deshielding effect shifts their resonance to a lower field.

-

Bridgehead Carbons (C-4a, C-8a): The signal around 126.3 ppm is attributed to the bridgehead carbons, which are part of both aromatic rings.

-

Aromatic Carbons (C-5, C-8 and C-6, C-7): The signals at approximately 122.5 ppm and 121.8 ppm are assigned to the protonated carbons of the unsubstituted benzene ring. The slight difference in their chemical shifts is due to their relative positions in the ring system.

-

Aromatic Carbons (C-2, C-3): The most upfield signal at around 109.1 ppm is assigned to the carbons at positions 2 and 3. These carbons are shielded by the electron-donating hydroxyl groups, causing their resonance to appear at a higher field.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy (5-10 mg in 0.6-0.7 mL of DMSO-d₆).

-

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Tune and lock the probe for ¹³C observation.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 128-1024 scans).

-

Use a relaxation delay appropriate for quaternary carbons if present (e.g., 2-5 seconds).

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ 39.52 ppm) as the reference.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-3500 | Broad, Strong | O-H stretching | Hydroxyl (-OH) |

| 3000-3100 | Medium | C-H stretching | Aromatic C-H |

| 1600-1650 | Medium | C=C stretching | Aromatic ring |

| 1450-1550 | Medium | C=C stretching | Aromatic ring |

| 1200-1300 | Strong | C-O stretching | Phenolic C-O |

| 1100-1200 | Strong | O-H bending | Hydroxyl (-OH) |

| 750-850 | Strong | C-H out-of-plane bending | Aromatic C-H |

| Note: These are characteristic absorption ranges and may vary slightly.[4] |

Interpretation of the IR Spectrum

The IR spectrum of 1,4-Dihydroxynaphthalene provides clear evidence for its key functional groups.

-

O-H Stretching: A prominent broad and strong absorption band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding.

-

Aromatic C-H Stretching: Absorptions in the 3000-3100 cm⁻¹ range are characteristic of the C-H stretching vibrations of the aromatic ring.

-

Aromatic C=C Stretching: The absorptions in the 1600-1650 cm⁻¹ and 1450-1550 cm⁻¹ regions are due to the C=C stretching vibrations within the naphthalene ring system.

-

Phenolic C-O Stretching and O-H Bending: The strong bands observed between 1100 cm⁻¹ and 1300 cm⁻¹ are attributed to the C-O stretching and O-H in-plane bending vibrations of the phenolic hydroxyl groups.

-

Aromatic C-H Out-of-Plane Bending: The strong absorptions in the fingerprint region, typically between 750-850 cm⁻¹, are due to the out-of-plane bending of the aromatic C-H bonds. The specific pattern in this region can be diagnostic for the substitution pattern of the aromatic ring.

Caption: Correlation of IR absorptions with functional groups.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of 1,4-Dihydroxynaphthalene with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Collect the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the naphthalene ring in 1,4-Dihydroxynaphthalene gives rise to characteristic absorptions in the UV region.

Data Summary

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

| ~250 | Not specified | Not specified | π → π |

| ~300 | Not specified | Not specified | π → π |

| ~340 | Not specified | Not specified | n → π* |

| Note: The available data from public databases does not specify the solvent or molar absorptivity. The values presented are typical for naphthalenic systems.[5] |

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of 1,4-Dihydroxynaphthalene is expected to show multiple absorption bands characteristic of the naphthalene chromophore, with modifications due to the hydroxyl substituents.

-

π → π Transitions:* The intense absorption bands observed at shorter wavelengths (around 250 nm and 300 nm) are attributed to π → π* electronic transitions within the aromatic system. The extended conjugation of the naphthalene ring system requires less energy for these transitions compared to a single benzene ring.

-

n → π Transitions:* The weaker absorption band at a longer wavelength (around 340 nm) is likely due to an n → π* transition involving the non-bonding electrons of the oxygen atoms in the hydroxyl groups and the aromatic π-system. The presence of the hydroxyl groups as auxochromes shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 1,4-Dihydroxynaphthalene of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or methanol). Ethanol is a good choice as it is transparent in the UV range above 210 nm.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the most dilute sample.

-

Record the absorption spectrum.

-

Repeat the measurement for the other concentrations.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If quantitative analysis is required, create a calibration curve by plotting absorbance at a specific λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of this curve using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

-

Conclusion

The combined application of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of 1,4-Dihydroxynaphthalene. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of atoms in the molecule, IR spectroscopy confirms the presence of key functional groups, and UV-Vis spectroscopy reveals the nature of its electronic structure. This detailed spectroscopic guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling confident identification, quality assessment, and further investigation of this important chemical entity.

References

-

PubChem. 1,4-Naphthalenediol. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. 1,4-NAPHTHALENEDIOL. Wiley-VCH GmbH. Available at: [Link]

-

Air Water Performance Chemical Inc. 1,4-Dihydroxynaphthalene. Available at: [Link]

Sources

- 1. 1,4-Dihydroxynaphthalene(571-60-8) 1H NMR spectrum [chemicalbook.com]

- 2. 1,4-Naphthalenediol | C10H8O2 | CID 11305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photochemical Pathways and Light-Enhanced Radical Scavenging Activity of 1,8-Dihydroxynaphthalene Allomelanin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

theoretical studies on 1,4-Dihydroxynaphthalene electronic structure

An In-Depth Technical Guide to the Theoretical Electronic Structure of 1,4-Dihydroxynaphthalene

Foreword: Bridging Theory and Application

In the landscape of materials science and medicinal chemistry, 1,4-Dihydroxynaphthalene (also known as 1,4-Naphthalenediol) stands out as a molecule of significant interest. Its rigid, aromatic core combined with reactive hydroxyl groups makes it a valuable building block for high-performance polymers and a promising scaffold for pharmaceutical agents.[1][2] The naphthalene skeleton is associated with enhanced thermal stability in resins and a high refractive index, while its hydroquinone moiety imparts redox activity crucial for antioxidant functions and potential therapeutic interventions.[1][3]

This guide moves beyond a simple recitation of facts to provide a deep, theoretical exploration of the electronic structure of 1,4-Dihydroxynaphthalene. Understanding the distribution and energy of electrons within this molecule is paramount, as these fundamental properties dictate its chemical reactivity, spectroscopic behavior, and ultimately, its utility. We will employ the lens of computational chemistry, primarily Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to dissect its molecular orbitals, predict its spectral characteristics, and rationalize its function. This document is intended for researchers, scientists, and drug development professionals who seek to leverage a theoretical framework for practical innovation.

The Computational Foundation: Why DFT and TD-DFT?

To accurately model the electronic landscape of a polyatomic molecule like 1,4-Dihydroxynaphthalene, we must turn to quantum mechanical methods. The choice of methodology is critical; it represents a balance between computational cost and predictive accuracy.

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-to-large molecules. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides robust descriptions of ground-state properties, including molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows us to investigate the excited states of molecules.[4][5] By modeling how the electron density responds to a time-dependent perturbation (like electromagnetic radiation), TD-DFT can accurately predict electronic absorption spectra (UV-Vis), providing direct insight into the electronic transitions that give rise to color and photochemical reactivity.[6][7] The selection of hybrid functionals, such as B3LYP, within these frameworks has been shown to yield results that are in good qualitative agreement with experimental data for a wide range of organic molecules.[7]

The overall computational workflow is a multi-step process designed to ensure the reliability of the final electronic structure data.

Caption: A typical workflow for the theoretical analysis of a molecule's electronic structure.

Unveiling the Electronic Architecture: Frontier Molecular Orbitals

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region from which electrons are most easily donated (nucleophilicity), while the LUMO is the region most receptive to accepting electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and the energy required for electronic excitation.

For 1,4-Dihydroxynaphthalene, the HOMO is expected to be a π-orbital with significant electron density delocalized across the naphthalene ring system and the oxygen atoms of the hydroxyl groups. The LUMO is anticipated to be a π*-antibonding orbital, also delocalized across the aromatic system.

Caption: Conceptual energy level diagram for frontier molecular orbitals.

A smaller HOMO-LUMO gap generally implies higher reactivity and a shift in UV-Vis absorption to longer wavelengths (a red shift). The presence of electron-donating hydroxyl groups on the naphthalene core raises the energy of the HOMO, thereby reducing the gap compared to unsubstituted naphthalene and contributing to its antioxidant properties. This enhanced ability to donate electrons (or hydrogen atoms) is central to its function as a radical scavenger.[8]

Table 1: Representative Calculated Electronic Properties (Illustrative) Note: These are typical values derived from DFT calculations at the B3LYP/6-311G(d,p) level and serve as an illustration.

| Property | Calculated Value | Significance |

| EHOMO | ~ -5.5 eV | Indicates electron-donating capability (antioxidant potential) |

| ELUMO | ~ -0.8 eV | Indicates electron-accepting capability (reactivity with nucleophiles) |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Correlates with chemical stability and UV absorption energy |

| Dipole Moment | ~ 1.5 - 2.0 D | Indicates molecular polarity, influencing solubility and intermolecular interactions |

Simulating Molecular Behavior: Spectroscopic Properties

TD-DFT calculations allow for the prediction of the UV-Vis absorption spectrum, which provides a direct fingerprint of the molecule's electronic transitions. For 1,4-Dihydroxynaphthalene, the primary absorptions in the UV region correspond to π → π* transitions within the aromatic system.

Beyond electronic spectra, DFT calculations can predict vibrational spectra (Infrared and Raman). Semi-empirical and DFT calculations have been successfully used to predict and interpret the terahertz (THz) absorption spectrum of 1,4-dihydroxynaphthalene, attributing specific peaks to intra- and intermolecular vibrational modes.[10][11] These calculations are crucial for understanding the molecule's solid-state packing and hydrogen-bonding networks.

From Theory to Practice: A Protocol for In Silico Analysis

To ensure the trustworthiness and reproducibility of these theoretical studies, a rigorous and well-documented protocol is essential. The following outlines a standard procedure for performing DFT and TD-DFT calculations on 1,4-Dihydroxynaphthalene using a common computational chemistry package like Gaussian.

Experimental Protocol: DFT and TD-DFT Analysis of 1,4-Dihydroxynaphthalene

-

Molecule Building and Initial Geometry:

-

Obtain the initial 3D coordinates of 1,4-Dihydroxynaphthalene. A reliable source is the PubChem database (CID 11305).[12]

-

Load the coordinates into a molecular visualization program (e.g., GaussView, Avogadro).

-

-

Ground State Geometry Optimization:

-

Causality: This step is crucial to find the most stable, lowest-energy conformation of the molecule. All subsequent electronic property calculations must be performed on this optimized structure for accuracy.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) - A widely used hybrid functional known for its good balance of accuracy and efficiency.

-

Basis Set: 6-311G(d,p) - A triple-zeta basis set that provides a flexible and accurate description of electron distribution.

-

Software Keyword Example (Gaussian): #p B3LYP/6-311G(d,p) Opt

-

-

Vibrational Frequency Calculation:

-

Causality: This calculation serves as a self-validating check on the optimized geometry. A true energy minimum will have no imaginary frequencies. It also provides the theoretical vibrational spectrum (IR/Raman).

-

Method: DFT, using the same functional and basis set as the optimization.

-

Software Keyword Example (Gaussian): #p B3LYP/6-311G(d,p) Freq

-

-

Electronic Structure Analysis:

-

Causality: Using the validated minimum energy structure, calculate the final electronic properties.

-

Tasks: Generate molecular orbitals (HOMO, LUMO), electron density maps, and molecular electrostatic potential (MEP) maps.

-

Software Keyword Example (Gaussian): Use the checkpoint file from the frequency calculation and specify Pop=Full for detailed output.

-

-

Excited State (UV-Vis Spectrum) Calculation:

-

Causality: This predicts the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional/Basis Set: Use the same combination as the ground state calculations for consistency (e.g., B3LYP/6-311G(d,p)).

-

Software Keyword Example (Gaussian): #p TD(NStates=10) B3LYP/6-311G(d,p) (This requests the calculation of the first 10 excited states).

-

Connecting Electronic Structure to Function

The true power of these theoretical studies lies in their ability to forge a clear link between the abstract electronic structure and the molecule's tangible properties and applications.

Caption: How theoretical electronic structure informs key functional properties.

-

Antioxidant and Redox Behavior: The relatively high energy of the HOMO and the electron density on the hydroxyl groups, as revealed by DFT, explain the molecule's ability to act as an antioxidant. It can readily donate a hydrogen atom to neutralize free radicals, a process that is energetically favorable. This is a key feature in the design of materials inspired by melanins, where dihydroxynaphthalene isomers are emerging as promising precursors.[3][8]

-

Pharmaceutical Scaffolding: The molecular electrostatic potential (MEP) map, derived from the electronic structure, highlights electron-rich (negative potential, near oxygens) and electron-poor (positive potential, near hydroxyl hydrogens) regions. This map is invaluable in drug design for predicting non-covalent interactions, such as hydrogen bonding, with biological targets like enzyme active sites.[13]

-

Polymer and Materials Science: The overall charge distribution and dipole moment inform how 1,4-Dihydroxynaphthalene molecules will interact with each other and with other monomers in a polymer chain.[1] Understanding these forces is essential for predicting the morphology, stability, and bulk properties of new materials.

Conclusion

The electronic structure of 1,4-Dihydroxynaphthalene, when interrogated through robust theoretical methods like DFT and TD-DFT, provides a powerful predictive framework for its application in diverse scientific fields. This guide has demonstrated how a systematic computational approach can elucidate the fundamental properties that govern its reactivity, spectroscopic signature, and functional roles. By understanding the causality between electron distribution and molecular behavior, researchers can more effectively harness this versatile molecule to engineer advanced materials and develop novel therapeutic agents. The synergy between theoretical prediction and experimental validation remains the cornerstone of modern chemical science, enabling innovation at the molecular level.

References

- Abdel-Maksoud, M. S., et al. (n.d.). Representative dihydroxy-naphthalene-1,4-dione derivatives through virtual screening.

-

Ponseca, C., et al. (2007). Numerical calculations of the Frequency Spectra of naphthalene and 1,4-dihydroxynaphthalene in the 0.5- to 6 terahertz region. ResearchGate. [Link]

-

Estacio, E., et al. (2008). Experimental and calculated terahertz spectra of naphthalene and 1,4-dihydroxynaphthalene in the 0.5 - 6 terahertz region. ResearchGate. [Link]

-

d'Ischia, M., et al. (2023). Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials: A Comparative Review. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Naphthalenediol. PubChem. [Link]

-

National Center for Biotechnology Information. (2023). 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. PubMed Central. [Link]

-

Air Water Performance Chemical Inc. (n.d.). 1,4-Dihydroxynaphthalene. [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption of compounds 1-4 at the TD-DFT/B3LYP/6-311G(d,p) level.... [Link]

-

Alkali Scientific. (n.d.). 1,4-Dihydroxynaphthalene, 1 X 10 g (70430-10G). [Link]

-

Costa, C. H. S., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

-

Foti, M. C., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. Antioxidants. [Link]

-

Jacquemin, D. & Adamo, C. (2006). Calculation of the absorption wavelength of dyes using time-dependent density-functional theory (TD-DFT). ResearchGate. [Link]

-

Hojoh, H., et al. (2009). Experimental and theoretical studies on constitutional isomers of 2,6-dihydroxynaphthalene carbaldehydes. Effects of resonance-assisted hydrogen bonding on the electronic absorption spectra. PubMed. [Link]

-

Foti, M. C., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. PubMed. [Link]

-

Feng, J., et al. (2009). DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. ResearchGate. [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. [Link]

Sources

- 1. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]

- 2. 1,4-Dihydroxynaphthalene technical, = 90 HPLC 571-60-8 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical studies on constitutional isomers of 2,6-dihydroxynaphthalene carbaldehydes. Effects of resonance-assisted hydrogen bonding on the electronic absorption spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1,4-Naphthalenediol | C10H8O2 | CID 11305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Properties of 1,4-Dihydroxynaphthalene: Mechanisms, Methodologies, and Applications

Executive Summary

This technical guide provides an in-depth exploration of the antioxidant properties of 1,4-Dihydroxynaphthalene (1,4-DHN), a molecule of significant interest to researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document elucidates the fundamental chemical mechanisms that govern its antioxidant capacity, with a particular focus on the principles of Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). We present a comparative analysis of key in vitro and cell-based assays—including DPPH, FRAP, ABTS, and the Cellular Antioxidant Activity (CAA) assay—offering detailed, field-tested protocols and explaining the causality behind experimental choices. This guide is structured to serve as a practical and authoritative resource, grounding its claims in established scientific literature and providing the necessary tools for rigorous evaluation of 1,4-DHN and its derivatives in a research and development setting.

Section 1: Foundational Profile of 1,4-Dihydroxynaphthalene (1,4-DHN)

1,4-Dihydroxynaphthalene, also known as 1,4-naphthalenediol or naphthohydroquinone, is a polycyclic aromatic hydrocarbon derivative with the chemical formula C₁₀H₈O₂.[1][2] It serves as a vital precursor in the synthesis of dyes, pharmaceuticals, and advanced polymers.[3][4] Its industrial and pharmaceutical relevance is intrinsically linked to its chemical structure: a naphthalene core substituted with two hydroxyl (-OH) groups at the 1 and 4 positions. These hydroxyl groups are the functional heart of its antioxidant activity.

In biological systems, oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. This imbalance can lead to cellular damage implicated in a host of pathologies. Antioxidants like 1,4-DHN are critical tools for mitigating this damage by neutralizing free radicals, making them a focal point for therapeutic development.

| Property | Value |

| Chemical Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol [1] |

| CAS Number | 571-60-8[1] |

| Synonyms | 1,4-Naphthalenediol, Naphthohydroquinone[2][5] |

| Appearance | White to gray or brown crystalline powder[2] |

| Melting Point | 191-192 °C (decomposes) |

Section 2: The Chemical Basis of Antioxidant Efficacy

The antioxidant activity of dihydroxynaphthalenes (DHNs) is not uniform across its isomers; it is profoundly dictated by the positioning of the hydroxyl groups. The primary mechanisms through which these molecules exert their effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, effectively neutralizing it and terminating the oxidative chain reaction.[7] The efficiency of this process is governed by the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.

-

Single Electron Transfer (SET): Alternatively, the antioxidant can donate an electron to the free radical, forming a radical cation. The FRAP assay is a representative test for this mechanism.

A critical factor governing the antioxidant power of DHNs is the stability of the resulting aryloxyl radical formed after the HAT or SET event.[8][9] Studies have shown that DHNs with α-substituted hydroxyl groups (e.g., 1,8-DHN, 1,6-DHN) exhibit higher antioxidant power than those with β-substitution (e.g., 2,6-DHN, 2,7-DHN).[8][9] This is because the α-positioning allows for greater stabilization of the subsequent radical. 1,4-DHN, containing two α-hydroxyl groups, is thus structurally primed for potent antioxidant activity. The autoxidation of 1,4-dihydroxynaphthalene to 1,4-naphthoquinone is also a key aspect of its chemistry.

Section 3: Methodologies for Assessing Antioxidant Capacity

A multi-assay approach is essential for a comprehensive evaluation of a compound's antioxidant profile.[7] No single method can capture the complexity of antioxidant action.[10] Below are detailed protocols for key assays relevant to the study of 1,4-DHN.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This is a classic HAT-based assay. DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[11] When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to lose its color. The degree of discoloration is proportional to the antioxidant's scavenging activity.[12][13]

-

Expert Insight: The DPPH assay is excellent for initial high-throughput screening due to its simplicity and cost-effectiveness.[14] However, steric hindrance can sometimes prevent larger antioxidant molecules from reacting efficiently with the DPPH radical. Methanol or ethanol are common solvents, but their toxicity should be considered.[11]

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH powder in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. Prepare fresh for optimal results.[15]

-

Test Compound Stock Solution: Prepare a stock solution of 1,4-DHN in methanol (e.g., 1 mg/mL).

-

Standard: Prepare a stock solution of a known antioxidant like Trolox or Ascorbic Acid (e.g., 1 mg/mL) for comparison.

-

-

Assay Procedure (96-Well Plate Format):

-

Create a serial dilution of the test compound and the standard in methanol to generate a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[15]

-

In triplicate, add 100 µL of each concentration of the sample/standard to the wells of a 96-well plate.

-

Prepare a control well containing 100 µL of methanol.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently by pipetting.

-

Incubate the plate in the dark at room temperature for 30 minutes.[12][15]

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[16]

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [7]

-

Plot the % Inhibition against the concentration of the sample/standard. Determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺) at a low pH.[14] The reduction results in the formation of an intense blue-colored complex, with absorbance measured at 593 nm. The FRAP assay is a classic SET-based method.

-

Expert Insight: FRAP is a simple and reproducible assay. Its key limitation is that it measures the reducing potential at an acidic pH (3.6), which is not physiologically relevant. Furthermore, it does not react with antioxidants that act via HAT, such as thiols.

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in distilled water to make 1 L.[17]

-

TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl. Warm gently to dissolve if necessary.[17]

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.[17]

-

FRAP Reagent (Working Solution): Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Incubate this working reagent at 37°C before use.[17][18]

-

Standard: Prepare a series of ferrous sulfate (FeSO₄) solutions (e.g., 100 to 2000 µM) to create a standard curve.

-

-

Assay Procedure:

-

Data Acquisition:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Construct a standard curve using the absorbance values of the FeSO₄ standards.

-

Express the FRAP value of the sample as µM Fe(II) equivalents by comparing its absorbance to the standard curve.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: This is a mixed-mode assay that involves both HAT and SET mechanisms.[6] The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[19] This radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is neutralized, and the color fades. The reaction is monitored by measuring the decrease in absorbance at 734 nm.[19]

-

Expert Insight: The ABTS assay is more versatile than DPPH as it is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic antioxidants. The radical is also stable over a wide pH range.

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Prepare by dissolving ABTS in water.

-

Potassium Persulfate Solution (2.45 mM): Prepare in water.

-

ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical.[6][20]

-

Working Solution: Before the assay, dilute the ABTS•⁺ radical solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

Data Acquisition:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay moves beyond simple chemical reactions to measure antioxidant activity within a cellular environment, providing more biologically relevant data.[22] It uses a fluorescent probe, DCFH-DA, which is taken up by cells (e.g., HepG2) and deacetylated to the non-fluorescent DCFH. When ROS are generated (typically by adding AAPH, a peroxyl radical initiator), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An antioxidant present in the cells will quench these radicals, preventing the oxidation of DCFH and thus reducing the fluorescence signal.[22][23]

-

Expert Insight: The CAA assay is a crucial second step after initial in vitro screening. It accounts for factors like cell uptake, metabolism, and localization of the antioxidant. A compound that performs well in DPPH or FRAP may not be effective in a cellular context if it cannot cross the cell membrane.

-

Cell Culture and Plating:

-

Culture human hepatocarcinoma (HepG2) cells in appropriate media until confluent.

-

Seed the cells into a 96-well black-walled, clear-bottom plate at a density of ~6 x 10⁴ cells/well and allow them to attach overnight.

-

-

Assay Procedure:

-

Remove the culture media and wash the cells with PBS.

-

Treat the cells with various concentrations of 1,4-DHN and a standard (e.g., Quercetin) for 1 hour.

-

Add 25 µM DCFH-DA solution and incubate for another hour.

-

Wash the cells again with PBS.

-

Add 600 µM AAPH solution to induce oxidative stress.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

-

Calculation:

-

Calculate the area under the curve from the fluorescence kinetics plot.

-

Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Results are often expressed as micromoles of quercetin equivalents (QE) per micromole of the compound.

-

Section 4: Comparative Data and Interpretation

The choice of assay is critical for a comprehensive understanding of an antioxidant's capabilities.[7] A compound like 1,4-DHN, with its ability to donate hydrogen atoms, is expected to perform well in HAT-based assays like DPPH and ABTS. Its reducing potential should also be evident in SET-based assays like FRAP.

| Assay | Principle Mechanism | Measures... | Advantages | Limitations |

| DPPH | Primarily HAT | Radical Scavenging | Simple, rapid, inexpensive[14] | Not in aqueous systems; steric hindrance can be an issue |

| FRAP | SET | Ferric Ion Reduction | High-throughput, reproducible[14] | Non-physiological pH; does not detect thiol antioxidants |

| ABTS | Mixed HAT/SET[6] | Radical Scavenging | Works in aqueous & organic media; wide pH range | Radical generation can be complex |

| CAA | Cellular ROS Quenching | Bioavailable Antioxidant Activity | Biologically relevant; accounts for cell uptake/metabolism[22] | More complex, requires cell culture facilities |

While extensive comparative data for 1,4-DHN against other isomers is still emerging, the established structure-activity relationships for dihydroxynaphthalenes provide a strong predictive framework.[8][9] As an α-substituted diol, 1,4-DHN is expected to exhibit potent antioxidant activity, likely comparable to or exceeding that of β-substituted isomers and potentially rivaling standards like Trolox.

Section 5: Applications in Research and Drug Development

The robust antioxidant properties of the 1,4-DHN scaffold make it a valuable platform for:

-

Drug Discovery: Serving as a lead compound for the development of novel therapeutics targeting oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular disease, and cancer.[24]

-

Materials Science: The naphthalene skeleton is known to improve the heat resistance and refractive index of polymers, making 1,4-DHN a promising raw material for advanced resins and electronic materials.[4]

-

Probing Biological Pathways: As a well-defined antioxidant, 1,4-DHN can be used as a tool to investigate the role of ROS in cellular signaling and pathology.

Section 6: Safety and Handling Precautions

As with any laboratory chemical, proper handling of 1,4-Dihydroxynaphthalene is paramount.

-

Hazards: It is classified as harmful if swallowed and can cause skin and serious eye irritation.[2][3][25][26] It may also cause respiratory irritation.[25]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[3][25] In case of insufficient ventilation, use a suitable respirator.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Section 7: Conclusion and Future Directions

1,4-Dihydroxynaphthalene is a potent antioxidant with a well-defined chemical structure that lends itself to effective radical scavenging via hydrogen atom and electron transfer mechanisms. The methodologies outlined in this guide provide a robust framework for researchers to quantify its efficacy, from initial high-throughput screening to more biologically relevant cellular assays.

Future research should focus on a more detailed comparative analysis of the entire dihydroxynaphthalene isomer series, including in vivo studies to assess bioavailability and therapeutic efficacy. Furthermore, the synthesis of 1,4-DHN derivatives could yield next-generation antioxidants with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for new applications in medicine and material science.

Section 8: References

-

Lino, V., Manini, P., Galeotti, M., Salamone, M., Bietti, M., Crescenzi, O., Napolitano, A., & d'Ischia, M. (2023). Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. ChemPlusChem.

-

Manini, P., et al. (2023). Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. ChemPlusChem.

-

ChemistryViews. (2023). Antioxidant Activities of Hydroxylated Naphthalenes. Retrieved from [Link]

-

Lino, V., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. Antioxidants (Basel), 12(8), 1511.

-

Air Water Performance Chemical Inc. (n.d.). 1,4-Dihydroxynaphthalene - PRODUCT. Retrieved from [Link]

-

Nardis, C., et al. (2024). Photochemical Pathways and Light-Enhanced Radical Scavenging Activity of 1,8-Dihydroxynaphthalene Allomelanin. Journal of the American Chemical Society.

-

Nardis, C., et al. (2024). Photochemical Pathways and Light-Enhanced Radical Scavenging Activity of 1,8-Dihydroxynaphthalene Allomelanin. Journal of the American Chemical Society.

-

Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.

-

Lino, V., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. Antioxidants.

-

Lino, V., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. Antioxidants (Basel), 12(8), 1511.

-

Sasikumar, K., et al. (2022). In Vitro Antioxidant Assays. PubMed.

-

International Academy of Engineering, Science and Management. (n.d.). Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Derivatives. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

Bolte, M., et al. (2023). 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. Molecules, 28(14), 5448.

-

Lila, M. A., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry, 441, 138247.

-

Foti, M. C., et al. (2004). A New Class of Antioxidants Intramolecular Hydrogen Bonding in Catechols, Naphthalene Diols, and Their Aryloxyl Radicals. The Journal of Organic Chemistry, 69(7), 2309–2314.

-

Assay Genie. (n.d.). Technical Manual FRAP (ferric reduction antioxidant potential) Assay Kit. Retrieved from [Link]

-

BTL Biotechno Labs Pvt. Ltd. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,5-Dihydroxynaphthalene. Retrieved from [Link]

-

Rahman, M. M. (2015). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 23(2), 111–124.

-

G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]

-

Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

-

Li, H., et al. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2020, 9893238.

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

-

Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

-

C. L. F. C. and C. S. (2017). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. SpringerLink.

-

Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI.

-

Benzie, I. F., & Strain, J. J. (1996). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate.

-

Petropoulos, S. A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants, 10(6), 1195.

-

YouTube. (2023). DPPH assay. Retrieved from [Link]

-

Shen, Q., et al. (2010). Does anyone know an easy protocol for DPPH assay? ResearchGate.

-

Lin, Y.-S., et al. (2012). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2012, 586738.

-

Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.

Sources

- 1. 1,4-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 2. 1,4-Dihydroxynaphthalene | 571-60-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Page loading... [guidechem.com]

- 4. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]

- 5. 1,4-Dihydroxynaphthalene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. | Semantic Scholar [semanticscholar.org]

- 9. Antioxidant Activities of Hydroxylated Naphthalenes - ChemistryViews [chemistryviews.org]

- 10. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Photochemical Pathways and Light-Enhanced Radical Scavenging Activity of 1,8-Dihydroxynaphthalene Allomelanin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. assaygenie.com [assaygenie.com]

- 19. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 1,4-二羟基萘 technical, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 25. 1,4-Dihydroxynaphthalene(571-60-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 26. chemicalbook.com [chemicalbook.com]

Introduction: The Dual Nature of 1,4-Dihydroxynaphthalene

An In-depth Technical Guide to 1,4-Dihydroxynaphthalene (CAS 571-60-8)

Abstract: This technical guide provides a comprehensive overview of 1,4-Dihydroxynaphthalene (CAS 571-60-8), also known as naphthohydroquinone. It is designed for researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental physicochemical properties, synthesis, and reactivity. Furthermore, it explores its complex role in biological systems, particularly its metabolic fate, toxicological implications via redox cycling, and its emerging potential as a scaffold in medicinal chemistry. Detailed experimental protocols and visual diagrams are provided to offer both theoretical understanding and practical application.

1,4-Dihydroxynaphthalene, a dihydroxylated derivative of naphthalene, is a compound of significant interest in both synthetic chemistry and toxicology.[1][2] Structurally, it is a naphthohydroquinone, the reduced form of the well-known 1,4-naphthoquinone.[3] This hydroquinone-quinone relationship is central to its chemical reactivity and biological activity. While it serves as a versatile precursor in the synthesis of dyes, polymers, and pharmaceuticals, it is also a critical metabolite of naphthalene, a ubiquitous polycyclic aromatic hydrocarbon (PAH).[1][4][5] Understanding the chemistry and biology of 1,4-Dihydroxynaphthalene is therefore essential for professionals developing new chemical entities and for toxicologists assessing the risks of environmental pollutants. This guide synthesizes current knowledge to provide a robust technical resource on this multifaceted molecule.

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of all chemical and biological research. 1,4-Dihydroxynaphthalene typically appears as a white to grey or brown crystalline powder.[1][6][7] It is susceptible to oxidation, especially in solution or upon exposure to air, which can cause it to darken.[8] Its solubility profile—sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and ether—is a key consideration for its use in reactions and bioassays.[1][4][8]

Table 1: Physicochemical Properties of 1,4-Dihydroxynaphthalene

| Property | Value | Source(s) |

| CAS Number | 571-60-8 | [1][4][6][9] |

| Molecular Formula | C₁₀H₈O₂ | [1][4][10] |

| Molecular Weight | 160.17 g/mol | [4][10][11] |

| Appearance | White to gray/brown crystalline powder | [1][6][7] |

| Melting Point | 190-195 °C (may decompose) | [4][6][7] |

| Solubility | Sparingly soluble in water; Soluble in methanol, DMSO, ether | [1][4][8] |

| pKa | pK₁: 9.37; pK₂: 10.93 (at 26 °C) | [1] |

| Synonyms | 1,4-Naphthalenediol, Naphthohydroquinone | [1][6][10][11] |

Spectroscopic data are critical for confirming the identity and purity of the compound. Standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are routinely used.[1][12][13][14] Spectra are typically acquired in deuterated solvents like DMSO-d₆ for NMR analysis.[1][12]

Synthesis and Chemical Reactivity

Synthesis: The Reduction Pathway

The most direct and common laboratory synthesis of 1,4-Dihydroxynaphthalene involves the reduction of its oxidized counterpart, 1,4-naphthoquinone.[3][7] This transformation is a classic example of quinone-to-hydroquinone conversion.

Causality in Synthesis: The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride are generally too reactive and can lead to over-reduction of the aromatic system. Milder reagents are preferred. Sodium dithionite (Na₂S₂O₄) is an effective and widely used choice for this purpose in an aqueous or biphasic system.[7] The reaction is typically fast and proceeds at room temperature, making it an accessible laboratory preparation.

Below is a representative workflow for this synthesis.

Caption: A typical workflow for synthesizing 1,4-Dihydroxynaphthalene.

Key Chemical Reactions

The reactivity of 1,4-Dihydroxynaphthalene is dominated by its hydroquinone structure.

-

Oxidation: The most prominent reaction is its easy oxidation back to 1,4-naphthoquinone.[7] This can occur with mild oxidizing agents or simply upon exposure to atmospheric oxygen (autoxidation), a process that can be catalyzed by metal ions.[9] This redox cycling capability is fundamental to its biological activity and toxicity.

-

Amination: It can undergo amination reactions to produce compounds like 4-amino-1-naphthol, a valuable intermediate.[7]

-

Methylation: The hydroxyl groups can be methylated, for instance with methanol and an acid catalyst, to yield products like 4-methoxy-1-naphthol.[7]

-

Acylation: The hydroxyl groups can be acylated to form diesters. These derivatives, such as the diacetate form, are sometimes used as more stable pro-drugs or intermediates in further synthetic steps.[9]

Biological Significance and Role in Drug Development

The relevance of 1,4-Dihydroxynaphthalene to drug development is twofold: it is a metabolite of toxicological concern and a structural motif with therapeutic potential.

Metabolic Pathway and Bioactivation

Naphthalene itself is not highly reactive, but it is metabolized in the liver by cytochrome P450 (CYP) enzymes into more reactive intermediates.[15] One of the key metabolic pathways leads to the formation of 1-naphthol, which can be further oxidized by CYPs, notably CYP1A2 and CYP2D6, to form 1,4-naphthoquinone.[15] 1,4-Dihydroxynaphthalene exists in equilibrium with 1,4-naphthoquinone within the cell and is a major metabolite in the overall pathway.[5]

Caption: Metabolic activation of naphthalene and the redox cycle.

Redox Cycling, Oxidative Stress, and Toxicity

The interconversion between 1,4-Dihydroxynaphthalene and 1,4-naphthoquinone is a potent driver of cellular toxicity.[9] During the autoxidation of the hydroquinone (1,4-Dihydroxynaphthalene) to the quinone (1,4-naphthoquinone), molecular oxygen is reduced, generating reactive oxygen species (ROS) such as the superoxide anion (O₂⁻). The resulting quinone can then be reduced back to the hydroquinone by cellular reductases, setting up a futile redox cycle that continuously produces ROS. This leads to oxidative stress, damaging cellular macromolecules like DNA, lipids, and proteins, and can ultimately trigger cell death. The quinone form is also a potent electrophile that can form covalent adducts with proteins.[9]

Therapeutic Potential and Applications

Despite its association with toxicity, the 1,4-dihydroxynaphthalene scaffold is a valuable starting point for drug design. Its antioxidant properties have been noted, and it can act as a radical scavenger.[1][2]

-